molecular formula C5H8BrF3 B1269050 5-Bromo-1,1,1-trifluoropentane CAS No. 54932-74-0

5-Bromo-1,1,1-trifluoropentane

Cat. No. B1269050
CAS RN: 54932-74-0
M. Wt: 205.02 g/mol
InChI Key: BEQKYEJRVRVZNZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromo- and trifluoromethyl-substituted compounds often involves versatile building blocks and regiospecific reactions. For example, 3-bromo-1,1,1-trifluoroacetone has been highlighted as a versatile fluorinated building block for synthesizing a series of trifluoromethylated aliphatic compounds, including epoxypropanes (Lui, Marhold, & Rock, 1998). This suggests that a similar approach could be applicable in synthesizing "5-Bromo-1,1,1-trifluoropentane" by using appropriate bromo- and trifluoromethyl precursors in targeted synthetic routes.

Molecular Structure Analysis

The molecular structure of bromo- and trifluoromethyl-substituted compounds is characterized by the presence of electronegative fluorine atoms, which significantly influence the chemical reactivity and physical properties of these molecules. Density functional theory (DFT) studies, such as those on 5-Bromo-2-(trifluoromethyl)pyridine, provide insights into the geometric structure, vibrational frequencies, and chemical shift values, offering a theoretical foundation for understanding the structure of "5-Bromo-1,1,1-trifluoropentane" (Vural & Kara, 2017).

Chemical Reactions and Properties

Bromo- and trifluoromethyl-substituted compounds participate in various chemical reactions, including nucleophilic substitution and addition reactions, facilitated by the reactive bromo group and the electron-withdrawing effect of the trifluoromethyl group. For instance, sodium dithionite-initiated addition of 1-bromo-1-chloro-2,2,2-trifluoroethane to allylaromatics highlights the synthetic utility of bromo- and trifluoromethyl groups in constructing complex molecules (Ignatowska & Dmowski, 2006).

Scientific Research Applications

Formation of α-Bromo Alcohols

Clark, Emsley, and Hibbert (1988) analyzed the formation of α-bromo alcohols from 1,1,1-trifluoropentane derivatives. They observed the formation of 2-bromo alcohol analogues of these compounds at temperatures below 250 K, demonstrating the potential for producing specific bromo alcohol structures in a controlled environment (Clark, Emsley, & Hibbert, 1988).

Synthesis of Trifluoromethylated Heterocycles

Lui, Marhold, and Rock (1998) highlighted the versatility of 3-bromo-1,1,1-trifluoroacetone, a close relative of 5-Bromo-1,1,1-trifluoropentane, in synthesizing various trifluoromethylated heterocycles. This illustrates the potential of bromo-trifluoromethyl compounds in creating diverse chemical structures (Lui, Marhold, & Rock, 1998).

Catalyst-Free Synthesis of Piperazines and Diazocanes

Mittersteiner et al. (2019) reported the use of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one for the catalyst-free synthesis of N-pyrrolyl(furanyl)-piperazines, 1,4-diazepanes, and 1,4-diazocanes. This method provided a variety of compounds with high chemo- and regioselectivity, demonstrating the compound's utility in synthesizing complex molecular structures (Mittersteiner et al., 2019).

Synthesis of Fluorinated Building Blocks

Aquino et al. (2017) used 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one as a precursor for synthesizing (1,2,3-triazol-1-yl)methyl-pyrimidine biheterocycles. This highlights its role in creating fluorinated building blocks for further chemical synthesis (Aquino et al., 2017).

Applications in Organic Chemistry and Molecular Synthesis

Various studies have utilized derivatives of 5-Bromo-1,1,1-trifluoropentane in organic chemistry and molecular synthesis. For example, studies by Zanatta et al. (2021), Woo et al. (1999), and Mittersteiner et al. (2020) have demonstrated its use in synthesizing a range of complex molecules, including pyrroles, trienes, and heterocyclic compounds. These applications show the compound's importance as a versatile building block in organic synthesis (Zanatta et al., 2021), (Woo, Squires, & Fallis, 1999), (Mittersteiner et al., 2020).

Safety And Hazards

5-Bromo-1,1,1-trifluoropentane is a flammable liquid and vapor. It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

5-bromo-1,1,1-trifluoropentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrF3/c6-4-2-1-3-5(7,8)9/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQKYEJRVRVZNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342270
Record name 5-Bromo-1,1,1-trifluoropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,1,1-trifluoropentane

CAS RN

54932-74-0
Record name 5-Bromo-1,1,1-trifluoropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1,1,1-trifluoropentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JM Tedder, I Galiba, H Singh… - 1962 - apps.dtic.mil
The relative rates of the gas phase chlorination of n-hexane at the primary and secondary positions were studied and a rate expression obtained. The chlorination and bromination of 1, …
Number of citations: 2 apps.dtic.mil
IN REGIOSELECTIVITY - Manipulating Selectivity and Reactivity in …, 2015 - core.ac.uk
Inductive effects were identified as important factors in controlling innate regioselectivity in the Wacker-type oxidation of internal alkenes. A systematic study of electronically …
Number of citations: 5 core.ac.uk
S Chourey, Q Ye, CN Reddy, R Wang… - Journal of Medicinal …, 2018 - ACS Publications
5-Oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) is a potent lipid mediator that induces tissue eosinophilia via the selective OXE receptor (OXE-R), which is an attractive therapeutic …
Number of citations: 8 pubs.acs.org
M Bugera, S Trofymchuk, K Tarasenko… - The Journal of …, 2019 - ACS Publications
A practical method for the synthesis of functionalized aliphatic trifluoromethyl-substituted derivatives from aliphatic acids is developed. The transformation proceeds with sulfur …
Number of citations: 17 pubs.acs.org

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